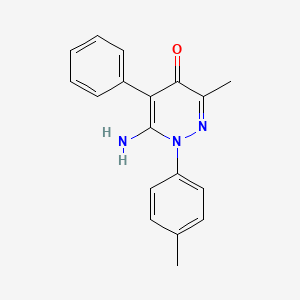
6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and phenyl groups attached to a pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the pyridazinone ring.
Another approach involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This method often requires the use of acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid, to promote the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, which are critical for optimizing yield and purity. The use of continuous flow technology also enhances safety and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cellular signaling pathways, it may modulate the activity of kinases, leading to altered phosphorylation states of target proteins and changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3-methyl-1-phenylpyridazin-4(1H)-one: Lacks the 4-methylphenyl group, which may result in different biological activities.
6-Amino-3-methyl-5-phenylpyridazin-4(1H)-one: Lacks the 4-methylphenyl group, potentially affecting its chemical reactivity and biological properties.
6-Amino-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one: Lacks the 3-methyl group, which may influence its steric and electronic properties.
Uniqueness
6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one is unique due to the presence of both the 3-methyl and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
89314-00-1 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
6-amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-12-8-10-15(11-9-12)21-18(19)16(17(22)13(2)20-21)14-6-4-3-5-7-14/h3-11H,19H2,1-2H3 |
InChI-Schlüssel |
BGXWBTYQIRQSHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)
![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)

